molecular formula C16H16ClNO2 B13862838 [4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol

[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol

Cat. No.: B13862838
M. Wt: 289.75 g/mol
InChI Key: JQKPQRABKPKOPZ-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol is a pyridine derivative featuring a 4-chlorophenyl group at position 4, a cyclopropylmethoxy substituent at position 5, and a hydroxymethyl group at position 2 of the pyridine ring. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, contributing to target binding and metabolic stability, while the cyclopropylmethoxy substituent may enhance lipophilicity and modulate pharmacokinetic properties .

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

[4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol

InChI

InChI=1S/C16H16ClNO2/c17-13-5-3-12(4-6-13)15-7-14(9-19)18-8-16(15)20-10-11-1-2-11/h3-8,11,19H,1-2,9-10H2

InChI Key

JQKPQRABKPKOPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(N=C2)CO)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 2-pyridylmagnesium bromide to form an intermediate, which is then subjected to cyclopropylmethanol in the presence of a base to yield the final product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the control of temperature to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Methanol Derivatives

a. (4-Chloro-5-fluoropyridin-2-yl)methanol ()
  • Structure : Features a chloro group at position 4 and a fluoro group at position 5 on the pyridine ring, with a hydroxymethyl group at position 2.
  • Molecular Weight : 161.56 g/mol (vs. ~289.7 g/mol for the target compound, estimated based on its formula).
  • Key Differences : The absence of a 4-chlorophenyl group and cyclopropylmethoxy substituent reduces steric bulk and lipophilicity compared to the target compound. Fluorine substitution may enhance metabolic stability but reduce π-π stacking interactions in biological targets.
  • Applications : Likely used as a synthetic intermediate or precursor for fluorinated pharmaceuticals .
b. (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol ()
  • Structure : Chloro at position 2, dimethoxymethyl at position 3, and hydroxymethyl at position 3.
  • Key Differences : The dimethoxymethyl group introduces electron-donating methoxy substituents, which may increase solubility but reduce membrane permeability compared to the cyclopropylmethoxy group in the target compound.
  • Applications: Potential use in drug discovery for solubility-driven formulations .

4-Chlorophenyl-Containing Bioactive Compounds

a. Vitacoxib Metabolites M1 and M2 ()
  • M1 Structure: 4-(4-chloro-1-(5-(methyl sulfonyl)pyridin-2-yl)-1H-imidazol-5-yl)phenyl)methanol.
  • M2 Structure : 4-(4-chloro-1-(5-(methyl sulfonyl)pyridin-2-yl)-1H-imidazol-5-yl)benzoic acid.
  • Key Differences: Both metabolites incorporate a methyl sulfonyl-pyridinyl-imidazole core, which is absent in the target compound.
  • Biological Relevance : M1 and M2 are metabolites of the COX-2 inhibitor Vitacoxib, highlighting the role of 4-chlorophenyl groups in anti-inflammatory drug design .
b. Thiazolopyrimidine Derivatives 3l and 3m ()
  • Structures : Urea-linked thiazolopyrimidine cores with 4-chlorophenyl substituents.
  • Biological Activity : Demonstrated potent angiogenesis inhibition (IC50 = 1.65–3.52 μM in HUVEC assays).
  • Key Differences : The thiazolopyrimidine scaffold enables planar stacking interactions with biological targets, unlike the pyridine ring in the target compound. The urea moiety in 3l/3m provides hydrogen-bonding capacity, which is absent in the target compound.
  • Applications : Angiogenesis inhibitors for cancer therapy .
a. 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone ()
  • Structure: Cyclopentanone derivative with a 4-chlorophenylmethyl group.
  • Applications : Key intermediate in synthesizing the fungicide Metconazole.
  • Key Differences : The absence of a pyridine ring limits its applicability in medicinal chemistry compared to the target compound. However, shared 4-chlorophenyl groups underscore their utility in agrochemical synthesis .

Key Insights

  • Substituent Effects : The cyclopropylmethoxy group in the target compound likely enhances lipophilicity and metabolic stability compared to methoxy or sulfonyl groups in analogues .
  • Pharmacophore Utility : The 4-chlorophenyl group is a recurring motif in bioactive molecules, contributing to target affinity and resistance to oxidative metabolism .
  • Synthetic Accessibility : Pyridine-based compounds often require multi-step syntheses, as seen in the preparation of related fluorinated pyridines and thiazolopyrimidines .

Biological Activity

The compound [4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol, often referred to in scientific literature as a pyridine derivative, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H16ClN1O2
  • Molecular Weight : 275.75 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific cellular pathways.
  • Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.
  • Neuroprotective Effects : Some studies point to its ability to protect neuronal cells from oxidative stress.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It could modulate pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and growth.
  • Antioxidant Properties : The presence of the chlorophenyl moiety may enhance its ability to scavenge free radicals, thereby exerting neuroprotective effects.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various pyridine derivatives, including this compound. The findings indicated that this compound significantly reduced tumor cell viability in vitro, particularly in breast cancer cell lines. The IC50 value was determined to be approximately 15 µM, highlighting its potency as a potential anticancer agent .

Antimicrobial Studies

Another research article focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting its potential utility in treating bacterial infections .

Neuroprotective Effects

A neuropharmacological study investigated the neuroprotective effects of this compound in a mouse model of oxidative stress. The compound was found to significantly reduce markers of oxidative damage in brain tissues, suggesting that it may be beneficial in conditions such as Alzheimer's disease .

Data Tables

Biological ActivityObservationsReference
Antitumor ActivityIC50 = 15 µM in breast cancer cells
Antimicrobial ActivityMIC = 32 µg/mL against S. aureus
Neuroprotective EffectsReduced oxidative damage markers

Q & A

Q. What synthetic methodologies are optimal for preparing [4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol, and what reaction conditions ensure high yields?

Methodological Answer: The synthesis of pyridine-derived alcohols like this compound typically involves nucleophilic substitution or reduction reactions. For example:

  • Step 1: Start with a halogenated pyridine precursor (e.g., 2-chloromethyl-5-(cyclopropylmethoxy)-4-(4-chlorophenyl)pyridine).
  • Step 2: Reduce the chloromethyl group to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol/ethanol under mild conditions (room temperature, 4–6 hours) .
  • Critical Conditions: Use anhydrous solvents to avoid side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylmethoxy at C5, hydroxymethyl at C2). Compare chemical shifts with analogous pyridine derivatives .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Use a methanol/water gradient (70:30 to 95:5) for optimal resolution .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (expected [M+H]⁺ ~ 304.7 g/mol).

Q. How should researchers handle solubility challenges during in vitro assays?

Methodological Answer:

  • Solubility Profile: The compound is likely hydrophobic due to the 4-chlorophenyl and cyclopropylmethoxy groups. Pre-dissolve in dimethyl sulfoxide (DMSO) at 10–20 mM, then dilute in assay buffer (final DMSO ≤ 1% to avoid cytotoxicity) .
  • Validation: Perform dynamic light scattering (DLS) to confirm no aggregation in aqueous buffers.

Advanced Research Questions

Q. How can AutoDock4 be utilized to predict this compound’s binding interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Setup: Prepare the compound’s 3D structure (optimize geometry with Gaussian09 at B3LYP/6-31G* level). Generate grid maps in AutoDockTools around the target’s active site (e.g., kinase ATP-binding pocket) .
  • Docking Parameters: Enable side-chain flexibility for critical residues (e.g., Lys72, Asp184 in kinases). Run 100 Lamarckian genetic algorithm (LGA) simulations.
  • Analysis: Cluster results by binding pose (RMSD ≤ 2.0 Å) and prioritize poses with favorable ΔG values (< −8 kcal/mol) and hydrogen bonds to key residues .

Q. What computational strategies reveal noncovalent interactions (e.g., van der Waals, π-π stacking) in this compound’s crystal structure or protein complexes?

Methodological Answer:

  • Multiwfn Analysis: Calculate electron localization function (ELF) and localized orbital locator (LOL) to map regions of strong electron density (e.g., hydroxymethyl group) .
  • Noncovalent Interaction (NCI) Plots: Use the NCI module in Multiwfn to visualize interaction surfaces (e.g., green for van der Waals, blue/red for hydrogen bonds) .
  • Validation: Overlay results with crystal structures (if available) from the Protein Data Bank (PDB).

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, stability) across studies?

Methodological Answer:

  • Systematic Reassessment: Perform differential scanning calorimetry (DSC) to determine melting points under controlled heating rates (e.g., 10°C/min in N₂ atmosphere).
  • Stability Studies: Test compound integrity at pH 2–10 (37°C, 24 hours) using HPLC. Note degradation products (e.g., hydrolysis of the cyclopropylmethoxy group at acidic pH) .
  • Cross-Validation: Compare results with structurally similar compounds like (3-(cyclopropylmethoxy)pyridin-2-yl)methanol, which has a reported melting point of 98–100°C .

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